molecular formula C21H20O6 B030225 Kaerophyllin CAS No. 75590-33-9

Kaerophyllin

Cat. No. B030225
CAS RN: 75590-33-9
M. Wt: 368.4 g/mol
InChI Key: CSKOHFAJPKLSBP-MDNIKOHYSA-N
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Description

Kaerophyllin is a lignan identified from the methanolic extract of the roots of Chaerophyllum maculatum, also known as spotted cow parsley. It has been studied for its structure and synthesis, demonstrating unique properties and applications in various scientific fields (Mikaya et al., 1981).

Synthesis Analysis

The synthesis of Kaerophyllin involves condensation and alkylation processes to form the dibenzylbutyrolactone-lignan skeleton. This process includes steps such as hydrolysis, resolution with quinine, reduction, and oxidation (Xia et al., 2010).

Molecular Structure Analysis

Kaerophyllin's molecular structure is characterized as A-(trans-3,4-dimethoxybenzylidene)-beta-(3,4-methylenedioxylbenzyl)-gamma-butyrolactone. Advanced techniques like UV, IR, (1)H-NMR, (13)C-NMR, and mass spectra have been used to determine this structure (Mikaya et al., 1981). The absolute configuration of Kaerophyllin was further confirmed by X-ray crystallographic analysis (Khetwal et al., 1993).

Chemical Reactions and Properties

Kaerophyllin's chemical reactions involve the formation of various molecular structures and complexes. These processes are integral to understanding its reactivity and potential applications in different chemical contexts.

Physical Properties Analysis

The physical stability of compounds related to Kaerophyllin, such as theophylline, has been enhanced via crystal engineering strategies. These strategies involve modifying the crystal form to improve physical stability, which is indicative of the potential physical properties of Kaerophyllin itself (Trask et al., 2006).

Chemical Properties Analysis

The chemical properties of Kaerophyllin, particularly its stability and reactivity, can be inferred from the related studies on theophylline and its derivatives. These studies involve exploring the interactions of these compounds with other chemicals and their behavior under various conditions (Yazdani-Elah-Abadi et al., 2017).

Scientific Research Applications

Kaerophyllin has been studied for its protective effects against liver fibrogenesis .

Summary of the Application

Kaerophyllin, a lignan isolated from a traditional Chinese herb, Bupleurum scorzonerifolium, has been found to inhibit hepatic stellate cells (HSCs) activation in vitro . This study evaluated the in vivo role of Kaerophyllin in protecting the liver against injury and fibrogenesis caused by thioacetamide (TAA) in rats .

Methods of Application or Experimental Procedures

Liver fibrosis in Sprague-Dawley rats was induced by intraperitoneal injection of TAA (200 mg/kg) twice per week for 6 weeks . Animals were divided into five groups: vehicle control, TAA control, TAA + low dose Kaerophyllin, TAA + high dose Kaerophyllin and TAA + curcumin groups . Kaerophyllin (10 or 30 mg/kg) or curcumin (150 mg/mL) was given by gavage twice per day consecutively for 4 weeks starting 2 weeks after TAA injection .

Results or Outcomes Obtained

Kaerophyllin significantly protected the liver from injury by reducing serum aspartate transaminase and alanine transaminase levels and by improving the histological architecture and fibrosis score . In addition, Kaerophyllin suppressed inflammation by reducing the mRNA of TNF-α, interleukin-1β (IL-1β) and monocyte chemoattractant protein-1 (MCP-1) genes .

properties

IUPAC Name

(3E,4R)-4-(1,3-benzodioxol-5-ylmethyl)-3-[(3,4-dimethoxyphenyl)methylidene]oxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O6/c1-23-17-5-3-14(9-19(17)24-2)8-16-15(11-25-21(16)22)7-13-4-6-18-20(10-13)27-12-26-18/h3-6,8-10,15H,7,11-12H2,1-2H3/b16-8+/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSKOHFAJPKLSBP-MDNIKOHYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=C2C(COC2=O)CC3=CC4=C(C=C3)OCO4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/2\[C@H](COC2=O)CC3=CC4=C(C=C3)OCO4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Kaerophyllin

CAS RN

75590-33-9
Record name 2(3H)-Furanone, 4-(1,3-benzodioxol-5-ylmethyl)-3-((3,4-dimethoxyphenyl)methylene)dihydro-, (3E,4R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075590339
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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